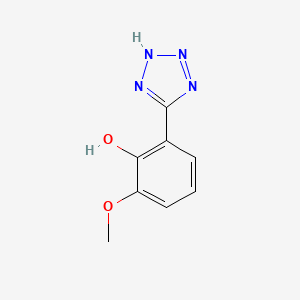![molecular formula C28H21Cl2NO5S B13379858 Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379858.png)
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and dichlorobenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino group and the dichlorobenzylidene moiety. Common reagents used in these reactions include ethyl chloroformate, benzoyl chloride, and 2,4-dichlorobenzyl alcohol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
These compounds share similar structural features but differ in the substitution patterns on the benzylidene moiety. The unique structural elements of this compound contribute to its distinct chemical and biological properties.
特性
分子式 |
C28H21Cl2NO5S |
|---|---|
分子量 |
554.4 g/mol |
IUPAC名 |
ethyl (5Z)-2-benzoylimino-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H21Cl2NO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)17-8-4-3-5-9-17)14-18-10-6-7-11-22(18)36-16-19-12-13-20(29)15-21(19)30/h3-15,32H,2,16H2,1H3/b23-14-,31-27? |
InChIキー |
PWJRMQASTCVIGB-KHZXQYSSSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/SC1=NC(=O)C4=CC=CC=C4)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=NC(=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379799.png)
![3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B13379800.png)
![2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B13379810.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379815.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379816.png)
![N-(4-iodo-2-propan-2-ylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379820.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13379821.png)
![N'-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13379823.png)
![ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B13379835.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B13379843.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide](/img/structure/B13379863.png)
![ethyl 2-anilino-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379876.png)

